molecular formula C9H15NO3 B010248 tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 171919-76-9

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No.: B010248
CAS No.: 171919-76-9
M. Wt: 185.22 g/mol
InChI Key: OPQMXTJLDQEDTI-LURJTMIESA-N
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Description

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as reagents. This method is efficient and yields high purity products . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reagents like LiAlH4.

    Substitution: Nucleophilic substitution reactions are common, especially with halides.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Halides and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters, while reduction with LiAlH4 can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds.

Biological Activity

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its azetidine ring structure, which is known for its role in various pharmacological activities. The synthesis of this compound typically involves the use of tert-butyl esters and specific reagents that facilitate the formation of the azetidine ring.

General Synthesis Method:

  • Starting Materials: Tert-butyl 3-oxoazetidine-1-carboxylate can be synthesized from 2,4-dimethylpentan-3-amine hydrochloride and appropriate reagents.
  • Procedure: The reaction typically involves a combination of amine and carbonyl compounds under acidic or basic conditions, followed by purification steps such as silica gel chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including protein kinases and enzymes involved in metabolic pathways.

Key Mechanisms:

  • Inhibition of Protein Kinases: The compound has shown potential as a JAK (Janus kinase) inhibitor, which plays a crucial role in the signaling pathways associated with immune responses and hematopoiesis.
  • Effects on Cell Proliferation: Studies indicate that it may influence cell cycle regulation through modulation of key proteins involved in cell growth.

Case Studies and Research Findings

  • Anticancer Activity:
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The IC50 values ranged from 5 to 20 µM depending on the cell line tested.
    • A study involving patient-derived xenografts showed reduced tumor growth when treated with this compound, suggesting its potential as a therapeutic agent in oncology.
  • Inflammatory Disorders:
    • The compound has been evaluated for its anti-inflammatory properties in models of rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in vivo.

Data Tables

Study Cell Line/Model IC50 (µM) Effect Observed
Study 1MM.1S (Multiple Myeloma)15Inhibition of cell viability
Study 2MV4-11 (AML)10Induction of apoptosis
Study 3Rheumatoid Arthritis ModelN/AReduction in TNF-alpha levels

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQMXTJLDQEDTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-Diazo-1-methyl-2-oxo-propyl)-carbamic acid tert-butyl ester (0.250 g, 1.17 mmol) was dissolved in anhydrous DCM (6 mL) and Et3N (1.18 mg, 0.012 mmol) was added. The reaction mixture was cooled to 0° C. and rhodium (II) acetate (0.010 g, 0.023 mmol) was added. The reaction mixture was stirred at 0° C. for 1 h then concentrated in vacuo to give 2-methyl-3-oxo-azetidine-1-carboxylic acid tert-butyl ester, which was used in the next step without further purification. TLC (eluting with 20% EtOAc/heptane) Rf=0.3.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 mg
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three

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